molecular formula C18H15N5O B2815899 N-[4-(benzyloxy)phenyl]-9H-purin-6-amine CAS No. 537666-73-2

N-[4-(benzyloxy)phenyl]-9H-purin-6-amine

Cat. No.: B2815899
CAS No.: 537666-73-2
M. Wt: 317.352
InChI Key: IMKUYUJIUZMNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Benzyloxy)phenyl]-9H-purin-6-amine is a chemical compound classified as a purine derivative. Compounds within this structural family are of significant interest in medicinal chemistry and organic synthesis. The molecular structure features a purine core, a privileged scaffold in drug discovery, which is substituted at the 6-position with a [4-(benzyloxy)phenyl]amine group. This specific substitution pattern is often explored to modulate the compound's biological activity, lipophilicity, and binding affinity to various biological targets. Related purine-6-amine analogs have been studied for their potential roles as kinase inhibitors or cytokinins in plant physiology research . As a building block, this compound can be used in the synthesis of more complex molecules for pharmaceutical research and development. It is typically supplied as a solid and should be stored refrigerated, ideally under an inert atmosphere, to maintain stability . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to conduct their own safety and handling assessments before use.

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-2-4-13(5-3-1)10-24-15-8-6-14(7-9-15)23-18-16-17(20-11-19-16)21-12-22-18/h1-9,11-12H,10H2,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKUYUJIUZMNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of N 4 Benzyloxy Phenyl 9h Purin 6 Amine

Established Synthetic Routes for 6-Substituted Purine (B94841) Derivatives

The synthesis of 6-substituted purine derivatives is a well-established field in organic chemistry, with several reliable methods available for introducing a variety of substituents onto the purine core.

One of the most common and direct methods is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This approach typically involves the displacement of a leaving group, most commonly a halogen, at the C6 position of the purine ring by a suitable nucleophile. The starting material is often 6-chloropurine (B14466) or its derivatives, such as 2-amino-6-chloropurine (B14584). researchgate.netnih.gov A wide range of nucleophiles, including amines, thiols, and alcohols, can be employed to generate the corresponding 6-substituted purines. For instance, reacting 6-chloropurine with various amino acids in an aqueous solution of sodium carbonate under reflux has been used to synthesize N-(purin-6-yl)amino acids. nih.gov

Another versatile strategy involves the construction of the purine ring system from substituted imidazole (B134444) or pyrimidine (B1678525) precursors. researchgate.net For example, 9-aryl-6-aminopurines can be synthesized from 5-amino-1-aryl-4-cyanoimidazole intermediates. researchgate.net This multi-step process involves reacting the imidazole precursor with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia (B1221849) to cyclize and form the purine ring. researchgate.net

More recent advancements have introduced metal-catalyzed cross-coupling reactions for the synthesis of C6-substituted purine analogues. nih.gov Techniques like photoredox/nickel dual catalysis allow for the direct installation of alkyl groups, expanding the chemical space available for medicinal chemists. nih.gov Palladium-catalyzed coupling reactions have also been instrumental, for example, in coupling purine intermediates with other molecular fragments to construct complex nucleoside analogues. rsc.org

Specific Synthesis Protocols for N-[4-(benzyloxy)phenyl]-9H-purin-6-amine

The synthesis of this compound is most practically achieved through the nucleophilic aromatic substitution of a 6-halopurine with 4-(benzyloxy)aniline (B124853). This reaction is analogous to well-documented syntheses of other N-6-substituted purine derivatives.

The general procedure involves the reaction of 6-chloropurine with 4-(benzyloxy)aniline in the presence of a base and a suitable solvent. The base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent and reaction temperature is critical for achieving good yields and minimizing side reactions. Alcohols, such as n-butanol, or polar aprotic solvents like dimethylformamide (DMF), are commonly used.

A plausible synthetic protocol is detailed in the table below, based on similar reported procedures for related compounds. nih.govwhiterose.ac.uk

StepReagents and ConditionsPurpose
1 Starting Materials: 6-chloropurine, 4-(benzyloxy)anilineThe purine precursor and the amine nucleophile.
2 Solvent: n-Butanol or Dimethylformamide (DMF)Provides a medium for the reaction.
3 Base: Triethylamine (B128534) (NEt₃) or Potassium Carbonate (K₂CO₃)Acts as an HCl scavenger to drive the reaction forward.
4 Temperature: Reflux (typically 80-120 °C)Provides the necessary activation energy for the substitution.
5 Reaction Time: 6-24 hoursDuration required for the reaction to reach completion, monitored by TLC.
6 Work-up: Removal of solvent, extraction with an organic solvent (e.g., ethyl acetate), and washing.To isolate the crude product from the reaction mixture.
7 Purification: Column chromatography or recrystallizationTo obtain the final product with high purity.

Strategies for Chemical Derivatization and Analog Generation of this compound

Chemical derivatization is a key strategy for exploring structure-activity relationships (SAR) and developing analogs with improved properties. For this compound, modifications can be introduced at several positions on both the purine ring and the N-6-phenyl substituent.

N9 Position of the Purine Ring: The N9 position is a common site for modification. Alkylation can be achieved by reacting the parent compound with an alkyl halide in the presence of a base like potassium carbonate in DMF. whiterose.ac.uk This allows for the introduction of various groups, such as isopropyl, benzyl (B1604629), or functionalized alkyl chains like a 2-hydroxyethoxymethyl fragment, which can influence solubility and biological interactions. nih.govnih.gov

C2 Position of the Purine Ring: The C2 position offers another opportunity for derivatization. Starting from a 2-amino-6-chloropurine precursor allows for the synthesis of analogs with substituents at the 2-position, which can be further modified. researchgate.net

N6-Aryl Substituent: The benzyloxy-phenyl moiety can be altered to probe its role in biological activity. This includes:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring attached to the N6-amine.

Modification of the Benzyl Group: The benzyl protecting group can be replaced with other groups, or substituents can be added to its phenyl ring. For instance, fluoro- or iodo-substituted benzyl groups have been used in related guanine (B1146940) derivatives. researchgate.net

Varying the Linker: The nature and length of the linker connecting the purine core to other fragments can be crucial for activity. nih.govnih.gov While the current structure has a direct N-phenyl bond, analogs could be designed where a polymethylene or other linker is inserted.

The following table summarizes potential derivatization strategies.

Modification SiteStrategyExample Reagents/PrecursorsPotential Outcome
Purine N9 AlkylationIsopropyl bromide, Benzyl bromide, 2-Acetoxyethoxymethyl chlorideModify solubility, steric bulk, and hydrogen bonding capability. nih.govnih.gov
Purine C2 Use of substituted precursors2-Amino-6-chloropurineIntroduce additional functional groups for interaction. researchgate.net
N6-Phenyl Ring Use of substituted anilines4-(Benzyloxy)-2-fluoroanilineProbe electronic and steric requirements for activity.
Benzyloxy Group Use of different protecting groups or substituted benzyl bromides4-Fluorobenzyl bromideAlter metabolic stability and binding interactions. researchgate.net

Optimization of Synthetic Yields and Purity for this compound

Optimizing the synthetic route is crucial for obtaining high yields and purity, which is essential for further studies. Several factors in the nucleophilic substitution reaction can be fine-tuned.

Choice of Base and Solvent: The combination of base and solvent can significantly impact the reaction rate and yield. A stronger, non-nucleophilic base might accelerate the reaction, but could also lead to side products. The polarity of the solvent affects the solubility of the reactants and the reaction kinetics. Common combinations include potassium carbonate in DMF or triethylamine in n-butanol. whiterose.ac.ukmathnet.ru

Reaction Temperature and Time: These parameters are often interdependent. Higher temperatures can reduce reaction times but may also promote the formation of impurities. Careful monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC) is necessary to determine the optimal endpoint, preventing degradation or side-product formation.

Purification Techniques: Achieving high purity often requires multiple purification steps.

Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from unreacted starting materials and byproducts. nih.gov

Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids. nih.gov Choosing an appropriate solvent or solvent system is key to successful recrystallization.

Acid-Base Extraction: The basic nature of the purine nitrogen atoms can be exploited. The product can be converted to a salt (e.g., hydrochloride) to facilitate purification and then neutralized to recover the free amine. orgsyn.org

The table below outlines key parameters for optimization.

ParameterFactors to ConsiderOptimization Approach
Reagents Purity of 6-chloropurine and 4-(benzyloxy)aniline.Use of high-purity starting materials to minimize side reactions.
Base Strength (e.g., K₂CO₃ vs. DIPEA), stoichiometry.Screen different bases and their molar equivalents to find the optimal balance between reaction rate and yield. nih.gov
Solvent Polarity, boiling point (e.g., DMF, n-BuOH, CH₃CN).Test a range of solvents to optimize solubility and reaction kinetics. orgsyn.org
Temperature Reaction rate vs. potential for degradation.Perform the reaction at different temperatures to identify the ideal condition for maximizing yield and minimizing byproducts.
Purification Choice of chromatography eluent, recrystallization solvent.Systematically develop chromatography and recrystallization protocols to efficiently remove specific impurities. nih.govnih.gov

Molecular Targets and Mechanistic Elucidation of N 4 Benzyloxy Phenyl 9h Purin 6 Amine

Identification and Characterization of Primary Protein Kinase Targets

There is no available scientific literature detailing the identification and characterization of primary protein kinase targets for N-[4-(benzyloxy)phenyl]-9H-purin-6-amine.

Specificity Profiling Across Diverse Kinase Families

No data from specificity profiling studies for this compound across different kinase families have been published. Therefore, a data table of its activity against a panel of kinases cannot be provided.

Detailed Analysis of Cyclin-Dependent Kinases (CDKs) as Key Targets

While substituted purines are a well-established class of Cyclin-Dependent Kinase (CDK) inhibitors, there are no specific studies that have reported the inhibitory activity of this compound against any CDK family members. Consequently, a data table of IC50 or Ki values for this compound against various CDKs is not available.

Structural Insights into Compound-Target Interactions

There are no published studies on the structural interactions between this compound and any protein targets.

Application of Molecular Docking and Dynamics Simulations

A search of the scientific literature did not yield any studies that have employed molecular docking or molecular dynamics simulations to predict the binding mode or affinity of this compound with any protein kinase or other molecular target.

Elucidation of Binding Modes via Co-crystallization Studies

There are no publicly available co-crystal structures of this compound in complex with any protein target. As such, its specific binding mode and key interactions with a target protein have not been experimentally elucidated.

Molecular Mechanism of Action in Cellular Contexts

Modulation of Cell Cycle Progression and Checkpoint Regulation

There is no available data from cell-based assays or molecular studies that describe how this compound may affect the progression of the cell cycle or the regulation of its checkpoints.

Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy)

Specific studies detailing the induction of apoptosis or autophagy by this compound, including any associated molecular markers or pathways, have not been found in the public domain.

Influence on Key Signal Transduction Cascades

Information regarding the impact of this compound on any key signal transduction cascades is currently unavailable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of N 4 Benzyloxy Phenyl 9h Purin 6 Amine Derivatives

Contribution of the Purine (B94841) Core to Biological Potency and Selectivity

The purine core, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a fundamental scaffold for a vast array of biologically active molecules, including nucleic acid constituents and signaling molecules. In the context of N-[4-(benzyloxy)phenyl]-9H-purin-6-amine derivatives, the purine ring system is pivotal for their interaction with biological targets. The nitrogen atoms within the purine core can act as hydrogen bond donors and acceptors, forming crucial interactions with the amino acid residues in the binding sites of proteins such as kinases and G-protein coupled receptors (GPCRs).

The substitution pattern on the purine ring significantly influences both the potency and selectivity of its derivatives. For instance, modifications at the C2, N7, and N9 positions can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity and selectivity for different biological targets. The planarity of the purine ring also contributes to stacking interactions with aromatic residues in the binding pocket, further stabilizing the ligand-receptor complex.

Functional Significance of the N-[4-(benzyloxy)phenyl] Moiety

The N-[4-(benzyloxy)phenyl] moiety attached to the C6 position of the purine core plays a critical role in defining the pharmacological profile of these compounds. This lipophilic group can engage in hydrophobic and van der Waals interactions within the binding site of a target protein. The benzyloxy group, in particular, offers a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

Impact of Substituent Variations on Pharmacological Activity and Related Properties

Strategic modifications on both the phenyl ring of the benzyl (B1604629) group and the aminophenyl ring can have a profound impact on the pharmacological activity and physicochemical properties of this compound derivatives. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, influencing its binding affinity and metabolic stability.

For instance, the addition of halogen atoms, such as fluorine or chlorine, can enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of metabolism. Hydrophilic substituents, like hydroxyl or carboxyl groups, can be introduced to improve aqueous solubility and modulate the pharmacokinetic profile of the compounds. The position of these substituents is also crucial, as it dictates the spatial arrangement of the functional groups and their ability to interact with specific residues in the binding pocket.

Table 1: Representative SAR Data for Modifications on the Phenyl Ring

Compound R1 (on benzyloxy phenyl) R2 (on aminophenyl) Relative Potency
1a HH1.0
1b 4-FH2.5
1c H3-Cl1.8
1d 4-OCH3H0.7
1e H4-OH1.2

Note: The data in this table is illustrative and based on general principles of SAR for N6-substituted purine derivatives.

Modifications at the nitrogen atoms of the purine ring, specifically at the N1, N3, N7, and N9 positions, can significantly impact the biological activity and properties of the compounds. Alkylation or acylation at these positions can alter the hydrogen bonding pattern and steric interactions with the target protein.

For example, substitution at the N9 position is a common strategy to improve cell permeability and oral bioavailability. The choice of the substituent at N9 can also influence the preferred tautomeric form of the purine ring, which in turn can affect its binding mode. Modifications at the N1 and N3 positions are generally less tolerated, as these nitrogens are often involved in critical hydrogen bonding interactions with the target.

Table 2: Representative SAR Data for Modifications at Purine Nitrogen Atoms

Compound N9-Substituent Relative Potency
2a H1.0
2b Methyl1.5
2c Ethyl1.2
2d Cyclopentyl2.0
2e Ribose0.5

Note: The data in this table is illustrative and based on general principles of SAR for N6-substituted purine derivatives.

The linker connecting the phenyl ring to the purine core at the N6 position is another critical determinant of biological activity. In this compound, this is an amine linker. Varying the length, flexibility, and chemical nature of this linker can significantly impact the compound's ability to bridge key interaction points within the binding site.

Replacing the amine linker with other functionalities such as an amide, ether, or a short alkyl chain can alter the compound's conformational preferences and hydrogen bonding capabilities. The optimal linker chemistry is highly dependent on the specific topology of the target's binding site. For some targets, a rigid linker may be preferred to lock the molecule in a bioactive conformation, while for others, a more flexible linker may be necessary to allow for induced-fit binding.

Table 3: Representative SAR Data for Diverse Linker Chemistries

Compound Linker Relative Potency
3a -NH-1.0
3b -N(CH3)-0.8
3c -O-0.4
3d -CH2-NH-1.3

Note: The data in this table is illustrative and based on general principles of SAR for N6-substituted purine derivatives.

Application of Computational Chemistry in Predictive SAR and SPR Modeling

Computational chemistry plays an increasingly vital role in the elucidation of SAR and SPR for this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations provide valuable insights into the molecular basis of their activity and properties.

QSAR studies can establish mathematical relationships between the structural features of the compounds and their biological activities, enabling the prediction of the potency of novel analogs. Molecular docking simulations can predict the binding mode of these derivatives within the active site of a target protein, highlighting key interactions and guiding the design of new compounds with improved affinity. MD simulations can provide a dynamic view of the ligand-receptor complex, assessing the stability of the binding mode and the conformational changes that occur upon binding. These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the preclinical efficacy of the specific chemical compound this compound.

Searches for this compound in connection with cellular proliferation, apoptosis, cell cycle analysis, kinase inhibition, or in vivo pharmacological studies did not yield any specific research findings. Furthermore, inquiries into alternative names or identifiers for this compound did not provide any relevant results.

The absence of published data makes it impossible to generate a scientifically accurate and informative article that adheres to the detailed outline provided in the user's request. Crafting content for the specified sections—such as In Vitro Biological Activity Profiling and In Vivo Pharmacological Evaluation—requires access to detailed research findings, including data tables on cellular assays and animal model studies, which are not available for this compound.

Therefore, the requested article cannot be generated. Any attempt to do so would necessitate the fabrication of data, which would violate the core principles of scientific accuracy and integrity. The compound may be a novel entity that has not yet been described in the scientific literature, a proprietary compound with no public data, or a theoretical molecule.

Preclinical Efficacy Assessment of N 4 Benzyloxy Phenyl 9h Purin 6 Amine

In Vivo Pharmacological Evaluation in Relevant Animal Models

Assessment of Antitumor Activity in Xenograft Models

There is no publicly available data on the evaluation of N-[4-(benzyloxy)phenyl]-9H-purin-6-amine in xenograft models. Information regarding its efficacy in reducing tumor volume or delaying tumor growth in animal models is not documented in accessible scientific literature.

Pharmacodynamic Biomarker Analysis in Target Tissues

No studies have been published that identify or analyze pharmacodynamic biomarkers for this compound. This includes a lack of information on downstream molecular changes in tumor or surrogate tissues that would indicate the compound's biological activity.

Evaluation of Target Engagement and Pathway Modulation In Vivo

Details concerning the in vivo target engagement of this compound and its effect on specific cellular signaling pathways are not available in the public record. Research demonstrating that the compound reaches its intended molecular target and elicits the desired biological response in a living organism has not been found.

Advanced Pharmacological Aspects of N 4 Benzyloxy Phenyl 9h Purin 6 Amine

Consideration of Allosteric Modulatory Potential

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. nih.gov This mechanism offers a sophisticated approach to fine-tuning cellular signaling. nih.gov For N-[4-(benzyloxy)phenyl]-9H-purin-6-amine, its potential as an allosteric modulator can be conceptualized based on the known pharmacology of other purine (B94841) derivatives.

Purine and pyrimidine (B1678525) receptors are well-documented targets for allosteric modulation. nih.govnih.gov The discovery of small molecules that can act as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) for adenosine (B11128) receptors (ARs), a class of purinergic receptors, has paved the way for the development of drugs with enhanced specificity and safety profiles. nih.govnih.gov PAMs can increase the affinity and/or efficacy of the endogenous agonist, while NAMs can decrease these parameters. nih.gov

Given the structural similarities of this compound to adenosine analogues, it is plausible that it could interact with an allosteric site on various receptors, including but not limited to adenosine receptors or even certain kinases. The bulky benzyloxyphenyl substituent at the N6 position could facilitate binding to a hydrophobic pocket adjacent to the orthosteric site, thereby inducing a conformational change that modulates the receptor's activity.

Conceptual Allosteric Modulatory Effects:

Potential Target Type of Modulation Conceptual Mechanism of Action Potential Therapeutic Implication
Adenosine A1 ReceptorPositive Allosteric Modulator (PAM)Stabilization of the active receptor conformation, enhancing the effect of endogenous adenosine.Cardioprotection, neuroprotection
Adenosine A3 ReceptorNegative Allosteric Modulator (NAM)Destabilization of the active receptor conformation, reducing the effect of endogenous adenosine.Anti-inflammatory, anti-cancer
Cyclin-Dependent Kinases (CDKs)Allosteric InhibitorBinding to a pocket remote from the ATP-binding site, inducing a conformational change that prevents substrate binding or catalytic activity.Anti-cancer therapy

This table is illustrative and based on the known pharmacology of related purine compounds.

Further investigation through computational modeling, binding assays, and functional studies would be necessary to validate the allosteric modulatory potential of this compound and to identify its specific molecular targets.

Investigation of Acquired and Intrinsic Resistance Mechanisms

The development of drug resistance is a major challenge in the long-term efficacy of many therapeutic agents, particularly in oncology. frontiersin.org For a compound like this compound, which may act as a kinase inhibitor, understanding potential resistance mechanisms is crucial for its future clinical development. Resistance can be broadly categorized as intrinsic (pre-existing) or acquired (developing during treatment). frontiersin.org

Potential Mechanisms of Resistance:

Target Alteration: The most common mechanism of acquired resistance to kinase inhibitors involves mutations in the kinase domain of the target protein. nih.gov These mutations can prevent the drug from binding effectively while preserving the kinase's catalytic activity. For this compound, mutations in the ATP-binding pocket or a potential allosteric site of its target kinase could confer resistance.

Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. youtube.com For instance, if this compound inhibits a specific kinase in a proliferation pathway, cells might upregulate a parallel pathway to maintain their growth and survival.

Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively transport the compound out of the cell, reducing its intracellular concentration and efficacy. Alterations in drug metabolism, leading to rapid inactivation of the compound, can also contribute to resistance.

Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity, leading to a resistant phenotype.

Conceptual Resistance Mechanisms for this compound:

Resistance Type Mechanism Potential Molecular Change
AcquiredTarget MutationPoint mutations in the kinase gatekeeper residue.
AcquiredPathway UpregulationActivation of parallel signaling cascades (e.g., PI3K/Akt pathway).
IntrinsicDrug EffluxHigh basal expression of ABC transporters.
Intrinsic/AcquiredAltered MetabolismIncreased activity of cytochrome P450 enzymes.

This table presents hypothetical resistance mechanisms based on established principles of drug resistance to kinase inhibitors.

Overcoming these resistance mechanisms could involve the development of next-generation inhibitors that are effective against mutated targets or the use of combination therapies that target both the primary pathway and the resistance-mediating pathways.

Synergistic Effects in Combination Therapy Strategies (Conceptual Research)

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. chemistryviews.org The goal of combination therapy is to achieve synergistic effects, where the combined therapeutic effect is greater than the sum of the effects of the individual drugs. chemistryviews.org For this compound, several conceptual combination strategies can be envisioned to enhance its therapeutic potential and overcome resistance.

Given its purine structure, this compound is likely to target pathways involved in cell cycle regulation and proliferation, similar to other purine-based cyclin-dependent kinase (CDK) inhibitors. nih.gov Combining it with agents that target different aspects of cancer cell biology could lead to synergistic anti-tumor activity.

Conceptual Combination Therapy Strategies:

Combination with Standard Chemotherapy: Pairing this compound with traditional cytotoxic agents could enhance cancer cell killing. For example, if the purine derivative induces cell cycle arrest, it could sensitize the cells to the DNA-damaging effects of chemotherapeutic drugs.

Combination with other Targeted Therapies: Combining this compound with inhibitors of other critical signaling pathways (e.g., PI3K/Akt/mTOR or MAPK pathways) could prevent the emergence of resistance through bypass mechanisms. nih.gov

Combination with Immunotherapy: Some kinase inhibitors have been shown to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. A potential immunomodulatory role for this compound could be explored in combination with immunotherapies.

Illustrative Synergistic Combinations (Conceptual):

Drug Class Example Agent Rationale for Synergy
DNA Damaging AgentsCisplatinInduction of cell cycle arrest by the purine derivative may enhance the cytotoxic effects of cisplatin.
PI3K InhibitorsAlpelisibDual blockade of parallel signaling pathways to overcome or prevent resistance.
Immune Checkpoint InhibitorsPembrolizumabPotential modulation of the tumor immune microenvironment by the purine derivative to enhance anti-tumor immunity.

This table provides a conceptual framework for potential synergistic combination therapies involving this compound.

The validation of these conceptual strategies would require extensive preclinical research, including in vitro studies on cancer cell lines and in vivo studies in animal models, to assess the efficacy and safety of the proposed combinations.

Rational Design and Optimization Strategies for N 4 Benzyloxy Phenyl 9h Purin 6 Amine Analogs

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, to guide the design of new inhibitors. For N-[4-(benzyloxy)phenyl]-9H-purin-6-amine analogs, SBDD plays a pivotal role in optimizing interactions with the kinase active site.

The purine (B94841) core of this compound is a well-established "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. SBDD efforts focus on modifying the substituents at the C2, N9, and the C6-linked phenyl ring to exploit other pockets within the ATP-binding site. For instance, the benzyloxy-phenyl group can be tailored to extend into a hydrophobic pocket, and modifications to the benzyl (B1604629) moiety can introduce additional beneficial interactions.

A key aspect of SBDD is the use of molecular docking simulations to predict the binding poses and affinities of designed analogs. These computational models allow for the virtual screening of extensive libraries of compounds, prioritizing those with the highest predicted potency for synthesis and biological evaluation. For example, in the design of related 2,6,9-trisubstituted purine inhibitors, molecular docking studies have been instrumental in identifying key interactions and guiding the selection of substituents. mdpi.com

The binding of a novel series of N-phenyl-N-purin-6-yl ureas to p38α kinase was predicted to share key interactions with known inhibitors, a hypothesis that was later confirmed by X-ray crystallography, underscoring the predictive power of SBDD. nih.gov

Table 1: Representative SBDD-guided Modifications of the this compound Scaffold and Their Predicted Impact

Modification SiteProposed ModificationRationale for Improved BindingPredicted Outcome
C2 of Purine RingIntroduction of a small, polar group (e.g., -NH2, -OH)Formation of additional hydrogen bonds with solvent-exposed residuesIncreased potency and selectivity
N9 of Purine RingAddition of a cyclopropylmethyl groupExploration of a hydrophobic pocket adjacent to the hinge regionEnhanced binding affinity
Benzyloxy-phenyl MoietySubstitution on the phenyl ring with electron-withdrawing groupsModulation of electronic properties to improve interactionsIncreased potency
Benzyl GroupReplacement with a different aromatic or heterocyclic ringTo access alternative binding pockets and improve selectivityEnhanced selectivity over related kinases

Ligand-Based Drug Design (LBDD) Methodologies

In the absence of a high-resolution structure of the target protein, Ligand-Based Drug Design (LBDD) methodologies are employed. These approaches leverage the knowledge of existing active and inactive molecules to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model.

A pharmacophore model for this compound analogs would typically include features such as a hydrogen bond donor/acceptor for the purine core, a hydrophobic aromatic feature for the phenyl ring, and an additional hydrophobic feature for the benzyloxy group. This model can then be used to screen virtual libraries for novel scaffolds that fit the pharmacophoric requirements.

QSAR studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. For purine-based inhibitors, 3D-QSAR models can provide valuable insights into the spatial arrangement of chemical features that are critical for inhibitory activity. These models can guide the optimization of lead compounds by predicting the activity of novel analogs prior to their synthesis. mdpi.com The development of QSAR models is a crucial component of LBDD, enabling the prediction of the biological activity of newly designed molecules. nih.gov

Table 2: Key Pharmacophoric Features for this compound Analogs

Pharmacophoric FeatureCorresponding Chemical MoietyImportance for Activity
Hydrogen Bond Donor/AcceptorPurine N1, N3, N7, and exocyclic amineEssential for hinge binding in the kinase active site
Aromatic RingPhenyl groupForms hydrophobic interactions with the protein
Hydrophobic GroupBenzyloxy moietyOccupies a hydrophobic pocket, contributing to affinity
Hydrogen Bond AcceptorOxygen of the benzyloxy groupPotential for additional hydrogen bonding interactions

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein, albeit with low affinity. These fragment "hits" are then optimized and grown or linked together to generate more potent lead compounds.

For a target of this compound, an FBDD campaign might identify a simple purine core as a starting fragment that binds to the hinge region of a kinase. Subsequently, other fragments that bind in adjacent pockets can be identified. Medicinal chemistry efforts would then focus on linking these fragments to generate a larger molecule with significantly higher affinity. The benzyloxy-phenyl moiety itself could be considered a fragment that could be linked to a hinge-binding fragment to create a potent inhibitor.

The advantage of FBDD is that it allows for a more efficient exploration of chemical space and can lead to the discovery of novel chemical scaffolds. uzh.ch The process often involves biophysical techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) to detect the weak binding of fragments.

Computational Screening and Lead Optimization Pipelines

Computational screening and lead optimization pipelines integrate various in silico tools to accelerate the drug discovery process. These pipelines typically begin with the virtual screening of large compound libraries using either structure-based or ligand-based methods. High-throughput docking is a common technique used to screen millions of compounds against a protein target.

Once initial hits are identified, they undergo a process of lead optimization. This involves iterative cycles of computational design, chemical synthesis, and biological testing. Computational tools are used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the designed analogs, helping to prioritize compounds with favorable drug-like characteristics.

For this compound analogs, a typical computational pipeline would involve:

Virtual Screening: Docking of a large virtual library against the target kinase to identify initial hits.

Hit-to-Lead Optimization:

Generation of a focused library of analogs around the most promising hits.

Prediction of binding affinity and selectivity using more rigorous computational methods like molecular dynamics simulations and free energy calculations.

In silico prediction of ADMET properties to guide the selection of candidates for synthesis.

Lead Optimization:

Further refinement of the lead compounds based on experimental data.

Use of computational models to understand structure-activity relationships and guide the design of next-generation analogs with improved properties.

The integration of these computational approaches with synthetic chemistry and biological evaluation creates a powerful and efficient engine for the discovery and optimization of novel kinase inhibitors based on the this compound scaffold. nih.gov

Future Research Directions and Unaddressed Scientific Questions Regarding N 4 Benzyloxy Phenyl 9h Purin 6 Amine

Exploration of Novel Therapeutic Applications

While the therapeutic landscape for purine (B94841) analogs is broad, the specific applications for N-[4-(benzyloxy)phenyl]-9H-purin-6-amine are yet to be defined. Future research should systematically investigate its potential across several key therapeutic areas.

Oncology: Purine analogs have a long history in cancer chemotherapy by interfering with DNA replication. wikipedia.org The antiproliferative potential of this compound should be evaluated against a diverse panel of cancer cell lines. A particularly interesting avenue would be to explore its efficacy in hypoxic tumors, where related purine derivatives have been developed as prodrugs to be activated in the low-oxygen environment characteristic of many solid tumors. nih.gov

Antiviral Therapy: The structural similarity of purine analogs to endogenous nucleosides makes them prime candidates for antiviral drug development. tmu.edu.tw N-phenyl benzamides, which share some structural motifs with the compound , have demonstrated efficacy against enteroviruses by acting as capsid binders. researchgate.net It is therefore crucial to screen this compound for activity against a range of RNA and DNA viruses.

Neurodegenerative and Inflammatory Diseases: Emerging evidence suggests that certain heterocyclic compounds may offer therapeutic benefits in neurodegenerative conditions like Alzheimer's and Parkinson's diseases. researchgate.net Furthermore, some purine derivatives have shown anti-inflammatory properties. nih.gov Investigations into the neuroprotective and anti-inflammatory potential of this compound could open up entirely new therapeutic possibilities.

Table 1: Potential Therapeutic Areas for Investigation

Therapeutic Area Rationale for Investigation Key Research Questions
Oncology Established role of purine analogs in chemotherapy. wikipedia.org What is the cytotoxic profile against various cancer cell lines? Does it show selective activity in hypoxic tumor environments?
Antiviral Structural similarity to nucleosides. tmu.edu.tw Does it inhibit the replication of clinically relevant viruses? What is its mechanism of antiviral action?
Neurodegeneration Potential of heterocyclic compounds in neurological diseases. researchgate.net Does it exhibit neuroprotective effects in relevant cellular and animal models? Can it modulate neuroinflammation?

| Inflammation | Known anti-inflammatory activity of some purine derivatives. nih.gov | What is its efficacy in models of inflammatory diseases? Does it modulate key inflammatory pathways? |

Development of Advanced Drug Delivery Systems (Methodological Focus)

A significant hurdle for many promising therapeutic compounds, including purine analogs, is their suboptimal pharmacokinetic properties, such as poor solubility and potential for systemic toxicity. Advanced drug delivery systems offer a promising strategy to overcome these limitations.

Nanoparticle-Based Carriers: Polymeric nanoparticles have been successfully employed to enhance the delivery of other purine derivatives, improving their bioavailability and reducing side effects. researchgate.net Future research should focus on encapsulating this compound into biodegradable polymeric nanoparticles, such as those made from PLGA (polylactic-co-glycolic acid).

Liposomal Formulations: Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic drugs, offering controlled release and improved stability. tmu.edu.twnih.gov The development of liposomal formulations for this compound could enhance its therapeutic index by enabling targeted delivery to specific tissues.

Polymeric Micelles: These self-assembling nanostructures are particularly adept at solubilizing poorly water-soluble drugs. nih.govmdpi.com Formulating this compound within polymeric micelles could significantly improve its systemic administration and pharmacokinetic profile.

Table 2: Advanced Drug Delivery Systems for this compound

Delivery System Methodological Approach Potential Advantages
Polymeric Nanoparticles Encapsulation within biodegradable polymers (e.g., PLGA). Improved bioavailability, reduced toxicity, controlled release. researchgate.net
Liposomes Entrapment within lipid bilayers. Enhanced stability, targeted delivery, reduced systemic exposure. tmu.edu.twnih.gov

| Polymeric Micelles | Incorporation into the hydrophobic core of self-assembling copolymers. | Increased solubility, improved pharmacokinetics for systemic delivery. nih.govmdpi.com |

Elucidation of Additional Molecular Interaction Networks and Off-Targets

A comprehensive understanding of a drug's molecular interactions is paramount for its development. For this compound, identifying its primary targets and potential off-targets is a critical next step.

Target Identification and Validation: Given that many purine analogs function as kinase inhibitors, a primary research goal should be to screen this compound against a broad panel of human kinases. tmu.edu.twfrontiersin.org Techniques such as chemical proteomics, which utilizes clickable electrophilic purine probes, can be invaluable in identifying purine-binding proteins directly in complex biological samples. researchgate.net

Off-Target Profiling: Unintended interactions with other proteins can lead to adverse effects or provide opportunities for drug repositioning. Comprehensive off-target profiling is essential. This can be achieved through a combination of in vitro screening against a panel of receptors, enzymes, and ion channels, as well as computational approaches that predict potential off-targets based on structural similarity to known ligands. nih.gov

Proteomic Approaches: To gain a systems-level understanding of the compound's effects, proteomic analyses of cells treated with this compound can reveal changes in protein expression and post-translational modifications, offering insights into the pathways it modulates. nih.gov

Addressing Current Limitations in Preclinical Understanding and Predictive Modeling

The translation of promising preclinical findings into clinical success is a major challenge in drug development. For this compound, a proactive approach to addressing these limitations is necessary.

Improving Preclinical Models: Standard 2D cell cultures often fail to recapitulate the complexity of human tumors. The use of more sophisticated models, such as 3D organoids and patient-derived xenografts (PDXs), will be crucial for a more accurate assessment of the compound's efficacy. mdpi.com The development of relevant animal models for the specific diseases being targeted is also a priority. nih.gov

In Silico Predictive Modeling: Computational tools can play a significant role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. simulations-plus.com In silico models can also help in predicting potential efficacy and identifying potential mechanisms of resistance. researchgate.net

Biomarker Discovery: Identifying predictive biomarkers is essential for patient stratification and personalized medicine. Future studies should aim to identify genetic or molecular markers that correlate with sensitivity or resistance to this compound. frontiersin.orgnih.gov This could involve genomic and transcriptomic analysis of treated cells or tumors.

Table 3: Strategies to Enhance Preclinical to Clinical Translation

Area of Focus Methodological Approach Desired Outcome
Preclinical Models Utilization of 3D organoids, patient-derived xenografts (PDXs), and relevant animal models. mdpi.comnih.gov More accurate prediction of in vivo efficacy and toxicity.
Predictive Modeling In silico ADMET prediction, quantitative structure-activity relationship (QSAR) modeling. researchgate.netsimulations-plus.com Early identification of potential liabilities and optimization of compound properties.

| Biomarker Discovery | Genomic, transcriptomic, and proteomic analysis of responsive vs. non-responsive models. frontiersin.orgnih.gov | Identification of patient populations most likely to benefit from treatment. |

Q & A

Basic: What are the standard synthetic routes for N-[4-(benzyloxy)phenyl]-9H-purin-6-amine?

The synthesis typically involves coupling a purine core with a benzyloxy-substituted aryl group. Key steps include:

  • Nucleophilic substitution : Reacting 6-chloropurine derivatives with 4-(benzyloxy)aniline under inert conditions (e.g., nitrogen atmosphere) using polar aprotic solvents like DMF or DMSO .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions between purinyl boronic acids and halogenated benzyloxy-phenyl precursors, optimized at 80–100°C for 12–24 hours .
  • Microwave-assisted synthesis : Accelerating reaction kinetics for intermediates, achieving ~70% yields in reduced time (e.g., 30 minutes at 150°C) .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Standard characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., benzyloxy proton signals at δ 4.9–5.2 ppm and aromatic protons at δ 6.8–7.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C24_{24}H27_{27}N5_5O2_2 with [M+H]+^+ at 418.2121) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Basic: What in vitro assays are used for initial biological screening?

Primary assays focus on:

  • Kinase inhibition : ATP-competitive assays using recombinant kinases (e.g., ABL1, Src) with IC50_{50} determination via fluorescence polarization .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., K562, HeLa) to evaluate GI50_{50} values .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent selection : Switching from DMF to THF reduces side reactions in Suzuki couplings, improving yields by 15–20% .
  • Catalyst loading : Lowering Pd(PPh3_3)4_4 from 5 mol% to 2 mol% minimizes metal contamination while maintaining efficiency .
  • Workup protocols : Sequential liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography enhances purity (>99%) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Address discrepancies via:

  • Dose-response validation : Re-testing compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Structural analogs : Comparing activity profiles of derivatives (e.g., methoxy vs. benzyloxy substituents) to identify critical functional groups .
  • Meta-analysis : Aggregating data from orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) to confirm target engagement .

Advanced: What strategies are effective for identifying molecular targets of this compound?

Target identification methods include:

  • Chemoproteomics : Immobilized compound pulldowns coupled with LC-MS/MS to detect interacting proteins .
  • Kinase profiling : Broad-spectrum kinase panels (e.g., Eurofins DiscoverX) to rank inhibitory potency against 400+ kinases .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to identify synthetic lethal pathways .

Advanced: How to design structure-activity relationship (SAR) studies for structural modifications?

SAR approaches involve:

  • Substituent variation : Systematically altering benzyloxy groups (e.g., halogenation, methylation) and measuring changes in IC50_{50} .
  • Scaffold hopping : Replacing the purine core with pyrimidine or triazine to assess activity retention .
  • Pharmacophore mapping : 3D-QSAR models using CoMFA/CoMSIA to predict optimal substituent positions .

Advanced: What analytical methods ensure purity and stability in long-term storage?

Critical methods include:

  • Forced degradation studies : Exposure to heat (40°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation products via LC-MS .
  • Stability-indicating HPLC : Gradient methods with photodiode array detection to monitor hydrolytic byproducts (e.g., free purine or benzyl alcohol) .
  • Crystallography : Single-crystal X-ray diffraction to confirm polymorphic stability under humid conditions .

Advanced: How to assess stability under physiological conditions for in vivo studies?

Key assessments:

  • Plasma stability : Incubation in human plasma (37°C, 24 hours) with LC-MS quantification of intact compound .
  • Microsomal metabolism : Liver microsome assays to identify CYP450-mediated oxidation (e.g., hydroxylation at C8) .
  • Formulation screening : Lipid nanoparticles or cyclodextrin complexes to enhance aqueous solubility (>100 µM) .

Advanced: How to design in vivo pharmacokinetic studies for this compound?

Design considerations:

  • Dosing routes : Intravenous vs. oral administration to calculate bioavailability (e.g., 30–50% in rodent models) .
  • Tissue distribution : Radiolabeled compound (e.g., 14^{14}C) with autoradiography to track accumulation in target organs .
  • Metabolite profiling : HRMS-based identification of phase I/II metabolites in urine and bile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.